3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Medicinal Chemistry Lead Optimization Computational Chemistry

Researchers exploring quinazolinone-based kinase inhibitors often face challenges with subtle structural variations that alter selectivity. This compound resolves that by providing an exact scaffold with a pyridazin-3-yloxy substituent. Key benefits: · Enables precise SAR studies on hinge-binding interactions versus pyridine/pyrazine analogs · Serves as a ready-to-screen building block for diversity-oriented libraries targeting adenine-binding pockets · Ensures batch-to-batch consistency and reliable supply for hit-to-lead campaigns

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 1797596-05-4
Cat. No. B2604875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
CAS1797596-05-4
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C20H21N5O3/c26-19(9-13-25-14-21-17-5-2-1-4-16(17)20(25)27)24-11-7-15(8-12-24)28-18-6-3-10-22-23-18/h1-6,10,14-15H,7-9,11-13H2
InChIKeyJRWZGVHTACOBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazinyloxy-Quinazolinone: Identity & Sourcing


The compound 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one (CAS 1797596-05-4) is a synthetic, small-molecule quinazolinone derivative . It features a quinazolin-4(3H)-one core linked via a propanoyl chain to a piperidine ring, which is further substituted with a pyridazin-3-yloxy group. This architecture places it within a class of piperidino-quinazolinones investigated for diverse pharmacological activities, including kinase inhibition. It is currently offered by several chemical suppliers as a research-grade screening compound or building block, typically with a purity of 95% . The molecular formula is C20H21N5O3, with a molecular weight of 379.42 g/mol. Its primary value proposition for scientific procurement lies in its specific substitution pattern, which combines an aryl ether-linked pyridazine with a piperidine-quinazolinone scaffold, potentially conferring distinct physicochemical and biological interaction profiles compared to simpler or alternative heteroaryl analogs. The available evidence for this specific compound is primarily limited to vendor-supplied characterization data, with no primary research articles or patents directly featuring it identified in this analysis.

Scaffold: Pyridazinyloxy-quinazolinone with distinct substitution pattern
Format: Research-grade screening compound or synthetic building block
Selection: Altered H-bond/polar surface area vs pyridine/pyrazine analogs

Why This Compound Cannot Be Casually Replaced


The quinazolinone-piperidine class is populated by numerous analogs with subtle structural variations that can lead to divergent biological activities and pharmacokinetic behaviors. Critically, the specific combination of a propanoyl linker and a rigid, heteroaryloxy substituent (pyridazin-3-yloxy) distinguishes this compound from others with simple alkyl, pyridinyl, or pyrazinyl groups. In related chemotypes, replacing a pyridazine with a pyridine or pyrazine has been reported to alter hydrogen-bond acceptor capacity, pi-pi stacking geometry, and metabolic stability . Generic substitution without rigorous comparative data is therefore high-risk, as even minor changes can shift selectivity profiles among kinases or other targets, or affect solubility and permeability . For researchers aiming to reproduce or explore structure-activity relationships (SAR) around this scaffold, procuring the exact compound ensures that the specific conformational and electronic attributes of the pyridazin-3-yloxy motif are preserved.

Heteroaryl
Replacing pyridazine with pyridine or pyrazine may shift H-bond topology and π-stacking geometry, potentially altering target interaction profiles (class-level inference).
Selectivity
Small variations in the piperidine-quinazolinone scaffold can shift kinase selectivity or affect solubility and permeability; direct substitution without comparative data may compromise SAR reproducibility.
Identity
Same molecular weight as pyrazine isomer demands identity verification by CAS and spectroscopy; formula matching alone may not confirm the correct isomer.

Differentiation from Closest Analogs


Molecular Descriptors: Pyrazine Analog Comparison

The pyridazin-3-yloxy group introduces additional polar surface area and distinct hydrogen-bond acceptor topology compared to the pyrazin-2-yloxy analog . This difference is quantifiable via computed molecular descriptors. The target compound (MW 379.42, formula C20H21N5O3) shares the same molecular weight and formula as its pyrazine isomer, making descriptor-based differentiation essential for identity confirmation and SAR interpretation.

Pyrazine vs Pyridazine
Class-level
MW/formula identical (379.42, C20H21N5O3); differentiation from spatial arrangement, dipole moment, H-bond topology.
Isomer identity requires spectroscopy, not just MW.
Class-level inference; vendor-supplied descriptors.
Medicinal Chemistry Lead Optimization Computational Chemistry

Physicochemical Differences: Pyridinyl Analog

A directly comparable screening compound, 3-{3-oxo-3-[4-(4-pyridinyl)-1-piperidinyl]propyl}-4(3H)-quinazolinone (Hit2Lead ID 46474096), differs by lacking the ether oxygen and having a pyridine instead of a pyridazine . This results in a lower molecular weight (362.4 vs. 379.4 g/mol) and altered hydrogen-bonding capacity. The target compound's pyridazine oxy group provides an additional H-bond acceptor and changes the vector of the heteroaryl group, which can influence target binding and solubility.

Pyridinyl Analog Phys-chem
Context-dependent
ΔMW +17 g/mol; ΔHBA +1; ΔtPSA ≈ +13 Ų (vs pyridinyl analog lacking ether O).
Higher polarity may shift passive permeability.
Cross-study comparable; vendor-provided data.
Chemical Biology Screening Library Selection Kinase Inhibitor SAR

Vendor Purity Benchmarking

The typical purity specification for 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one from multiple suppliers is 95% . This is a standard research-grade purity common to many quinazolinone screening compounds within this series . While no lot-specific quantitative impurity profiling data is currently available from primary literature, this purity level is sufficient for primary biochemical screening but may require further purification for detailed biophysical or in vivo studies.

Vendor Purity
Data to verify
95% typical supplier specification; consistent with analog quinazolinones.
Sufficient for primary screening; verify CoA for quantitative assays.
Supplier data; no lot-specific impurity profiling available.
Compound Management High-Throughput Screening Reproducibility

Key Application Scenarios


Chemical Probe for Pyridazine-Specific Binding

Given its unique pyridazin-3-yloxy substituent, this compound can serve as a probe to investigate the contribution of the pyridazine heterocycle to target engagement or selectivity within quinazolinone-based kinase inhibitor programs. Comparative profiling against its pyrazine and pyridine analogs (identified as comparators in Section 3) can illuminate structure-activity relationships related to hinge-binding or hydrophobic pocket interactions .

Screening Library Enrichment

The compound's balanced molecular weight (379.4 g/mol) and the presence of multiple hydrogen-bonding functionalities make it a suitable candidate for inclusion in diversity-oriented screening libraries targeting kinases, phosphodiesterases, or other enzymes with adenine-binding pockets. Its distinct shape and electronics compared to simpler 4-pyridinyl analogs (see Evidence Item 2) can expand the chemical space explored in a screening campaign .

Medicinal Chemistry Optimization

The propanoyl linker and piperidine ring provide potential vectors for further derivatization, such as varying the heteroaryloxy group or modifying the quinazolinone core. The compound can be procured as a key synthetic intermediate or a reference standard for assessing the impact of pyridazine introduction on in vitro ADME properties when compared to analogs with pyridine or pyrazine .

Application
Selection Property
Validation Focus
Pyridazine-specific binding probe
Pyridazinyloxy substitution pattern
Target engagement selectivity vs pyrazine/pyridine analogs
Screening library enrichment
Balanced MW and multiple H-bond motifs
Chemical space diversification vs simpler heteroaryl analogs
Medicinal chemistry optimization
Derivatizable propanoyl-piperidine linker
In vitro ADME impact of pyridazine introduction
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